2-Amino-3-(2-methylquinolin-4-yl)propanoic acid

Description

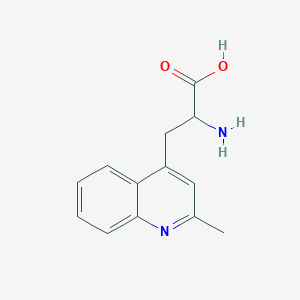

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid is a quinoline-based α-amino acid derivative characterized by a 2-methylquinolin-4-yl substituent attached to the β-carbon of a propanoic acid backbone. The quinoline moiety, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, confers unique electronic and steric properties.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-amino-3-(2-methylquinolin-4-yl)propanoic acid |

InChI |

InChI=1S/C13H14N2O2/c1-8-6-9(7-11(14)13(16)17)10-4-2-3-5-12(10)15-8/h2-6,11H,7,14H2,1H3,(H,16,17) |

InChI Key |

BMRTYMNERRJGFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylquinolin-4-yl)propanoic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Methylation: The quinoline ring is then methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Amino Acid Side Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, while the quinoline ring can undergo electrophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid side chain can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid Derivatives

- Key Features: These derivatives feature a 4-oxo group on the quinoline ring instead of a methyl group. Substituents on the propanoic acid moiety (e.g., alkylcarboxyl, acyl, acetamide) modulate antimicrobial activity .

- Biological Activity : Exhibited structure-activity relationships (SAR) in antimicrobial assays, with alkylcarboxyl derivatives showing enhanced potency compared to acylated forms .

- However, the 4-oxo group increases polarity, which may limit membrane permeability compared to the target compound .

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic Acid

- Key Features: This analog contains a partially reduced 2-oxoquinoline ring (dihydroquinoline) .

- Physical Properties : Higher melting point (290°C, decomposition) suggests greater thermal stability than the target compound, likely due to hydrogen bonding from the 2-oxo group .

Heterocyclic Variants Beyond Quinoline

2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)propanoic Acid Hydrate

- Key Features: Replaces quinoline with an isoxazole ring, introducing a hydroxy group and methyl substituent .

- Electronic Properties: The electron-rich isoxazole ring may engage in dipole-dipole interactions, differing from quinoline’s π-π stacking capability.

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid

- Key Features: A brominated phenyl group replaces the quinoline system .

- Stereochemistry : The (S)-configuration ensures specificity in biological interactions, such as binding to chiral receptors or enzymes .

- Comparison : The bromine atom increases molecular weight (244.09 g/mol) and introduces halogen bonding, which may enhance binding to hydrophobic pockets in proteins .

Amino Acid Derivatives in Coordination Chemistry

2-Amino-3-(1H-indol-3-yl)propanoic Acid

- Key Features: An indole moiety replaces quinoline, enabling coordination with cerium(III) in mixed-ligand complexes .

- Applications : Used in antibacterial studies of cerium complexes, where the indole nitrogen participates in metal coordination .

- Comparison: The indole’s NH group provides a distinct coordination site compared to quinoline’s pyridinic nitrogen, altering metal complex stability and reactivity .

Key Findings and Contradictions

- Antimicrobial Activity: Quinoline derivatives with electron-withdrawing groups (e.g., 4-oxo) or hydrophilic substituents show variable efficacy, while lipophilic groups (e.g., 2-methyl) may enhance membrane penetration .

- Stereochemical Influence : The (S)- or (R)-configuration in aryl-substituted analogs (e.g., indole or bromophenyl derivatives) critically determines biological specificity .

- Contradictions: While some quinoline derivatives excel in antimicrobial assays, others (e.g., dihydroquinoline analogs) prioritize thermal stability over bioactivity, highlighting divergent design goals .

Biological Activity

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid, a compound featuring a quinoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with enzymes and receptors, as well as its therapeutic potential in various diseases.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline moiety, which is known to enhance biological interactions. The specific arrangement of functional groups contributes to its activity against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological properties, particularly in the following areas:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential : Studies have indicated that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary findings suggest that this compound could possess antimicrobial properties against certain pathogens.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a probe in enzyme-substrate interaction studies, influencing metabolic pathways and enzyme activity.

- Receptor Binding : Its binding affinity to various receptors has been investigated, contributing to its profile as a potential drug candidate.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, suggesting its utility in cancer therapy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study assessed the compound's anti-inflammatory properties using a carrageenan-induced rat paw model. Results indicated significant inhibition of inflammation compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Study 2: Anticancer Activity

In vitro assays on human lymphoma cell lines revealed that this compound exhibited an IC50 value indicative of effective cytotoxicity. The compound's mechanism involved apoptosis induction through mitochondrial pathways .

Study 3: Antimicrobial Properties

The antimicrobial activity was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.